7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
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Overview
Description
7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one, commonly known as DMC, is a synthetic compound that has gained immense attention from the scientific community due to its potential implications in various fields of research and industry1. It is a synthetic flavone derivative that is primarily used as a selective estrogen receptor modulator1.
Synthesis Analysis
DMC was first synthesized by researchers at the University of Illinois in 20051. The synthesis of DMC involves the reaction of 2-(2-methoxyphenoxy)phenol with 2,5-dimethylbenzyl bromide in the presence of potassium carbonate and cesium carbonate1. The resulting product is purified using column chromatography1.
Molecular Structure Analysis
The compound has a unique chemical structure, which is responsible for its potential implications in various fields of research and industry1. Its molecular formula is C25H22O51. The InChI Key is HWEJHWFUYHHGEI-UHFFFAOYSA-N1.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving DMC. However, its synthesis involves a reaction with 2,5-dimethylbenzyl bromide1, indicating that it can participate in reactions typical of compounds with similar functional groups.Physical And Chemical Properties Analysis
DMC is an off-white powder that is soluble in organic solvents like ethanol and chloroform1. The compound has a molecular weight of 402.446 g/mol1. Its melting point is 225-230°C1.
Scientific Research Applications
Synthesis and Structural Characterization
Chromenes are integral to the synthesis of biologically active natural products and photochromic materials. For instance, chromene chromium carbene complexes have been used to synthesize naphthopyran units, which are crucial in the development of photochromic materials. These compounds undergo a benzannulation reaction, yielding naphtho[2.1-b]pyrans, which are sensitive to air and thus challenging to purify. Protecting the phenol function during the benzannulation reaction can improve yields, and the hydroxy products can be further modified to produce stable naphtho[2,1-b]pyran-7,10-diones (Manish Rawat et al., 2006).
Biological Activity and Applications
Chromene derivatives exhibit diverse biological activities, which are explored for potential therapeutic applications. For example, the study of chromone derivatives and their inhibition of superoxide anion generation from human neutrophils has highlighted the potential anti-inflammatory effects of these compounds. The position of methoxy groups on the chromone core and the presence of a hydrogen bond donor significantly impact their biological activity, with some derivatives demonstrating promising anti-inflammatory effects (Yi-Han Chang et al., 2021).
Chemical Reactions and Transformations
Chromenes are also studied for their interesting chemical reactions, including phototransformation. The phototransformation of certain chromenones has been observed to produce compounds with unique tetracyclic scaffolds through regioselective ring closure. This process is governed by the directive influence observed in free radical aromatic substitutions and can lead to novel compounds with potential applications in materials science and organic synthesis (Radhika Khanna et al., 2015).
Safety And Hazards
The specific safety and hazards associated with DMC are not mentioned in the available resources. However, it is important to note that this compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use1.
Future Directions
The potential implications of DMC in various fields of research and industry suggest that it could be a subject of future studies1. However, the specific future directions for research on this compound are not outlined in the available resources.
Please note that this analysis is based on the available resources and there may be additional information in other scientific papers that were not included in this search.
properties
IUPAC Name |
7-[(2,5-dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O5/c1-16-8-9-17(2)18(12-16)14-28-19-10-11-20-23(13-19)29-15-24(25(20)26)30-22-7-5-4-6-21(22)27-3/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEJHWFUYHHGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,5-Dimethylphenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one |
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